molecular formula C7H11NO2 B8697733 4-(1,3-dioxolan-2-yl)butanenitrile

4-(1,3-dioxolan-2-yl)butanenitrile

Cat. No.: B8697733
M. Wt: 141.17 g/mol
InChI Key: NBRSDWNELZJQTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-Dioxolan-2-yl)butanenitrile is an organic compound characterized by the presence of a nitrile group attached to a butane chain, which is further substituted with a 1,3-dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-dioxolan-2-yl)butanenitrile typically involves the reaction of a suitable nitrile precursor with a 1,3-dioxolane derivative. One common method is the condensation of 4-bromobutanenitrile with 1,3-dioxolane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 4-(1,3-Dioxolan-2-yl)butanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Primary amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(1,3-dioxolan-2-yl)butanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the dioxolane ring can undergo ring-opening reactions under acidic or basic conditions. These interactions can lead to the formation of various intermediates and products, influencing the compound’s reactivity and applications .

Comparison with Similar Compounds

  • 4-(1,3-Dioxolan-2-yl)aniline
  • 4-(4-Methyl-1,3-dioxolan-2-yl)butanenitrile
  • 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide

Comparison: 4-(1,3-Dioxolan-2-yl)butanenitrile is unique due to its specific combination of a nitrile group and a 1,3-dioxolane ring. This structural feature distinguishes it from other similar compounds, which may have different substituents or functional groups.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

4-(1,3-dioxolan-2-yl)butanenitrile

InChI

InChI=1S/C7H11NO2/c8-4-2-1-3-7-9-5-6-10-7/h7H,1-3,5-6H2

InChI Key

NBRSDWNELZJQTN-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)CCCC#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a flame dried flask fitted with a nitrogen inlet, magnetic stirrer, and oil bath was dissolved the 2-(3-chloropropyl)-1,3-dioxolane (25.4 g, 169 mmol) in 70 ml of dimethylsulfoxide. Sodium cyanide (9.1 g, 186 mmol) in 100 ml of dimethylsulfoxide was added and the mixture was heated to 80° C. for 18 hours. The reaction was cooled to room temperature then poured onto ice water and stirred for 1 hour. The mixture was extracted thoroughly with diethyl ether, testing the aqueous after each extraction by TLC for the presence of product. The ether was washed with brine, dried over sodium sulfate, and concentrated in vacuo to give a colorless oil. The oil was purified by silica gel chromatography (50/50 ethyl acetate/hexane) to give 19.2 g of product. (80.7%).
Quantity
25.4 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 2-(3-chloropropyl)-1,3-dioxolane (15.88 g; 0.1054 moles), sodium cyanide (6.46 g; 0.132 moles) and sodium iodide (1.57 g; 0.0105 moles) in DMF (100 mL) was heated at 80° C., with magnetic stirring, under a nitrogen atmosphere for 15 hours. The mixture was allowed to cool, added to water (300 mL) and extracted with ethyl acetate (3×200 mL). The combined extracts were washed with water (200 mL) and saturated aqueous sodium chloride solution (100 mL) and then dried over sodium sulfate. Filtration and evaporation of solvent gave a crude yellow oil which was purified by chromatography on silica gel, eluting with hexane/ethyl acetate (5:2). Removal of solvent under vacuum gave the product 4-(1,3-dioxolan-2-yl)-butanenitrile (11.28 g; 76%) as a colorless oil. 1H NMR (CDCl3) δ 4.89-4.91 (1H, m), 3.92-4.01 (2H, m), 3.82-3.90 (2H, m), 2.40-2.46 (2H, m), 1.77-1.85 (4H, m).
Quantity
15.88 g
Type
reactant
Reaction Step One
Quantity
6.46 g
Type
reactant
Reaction Step One
Quantity
1.57 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.